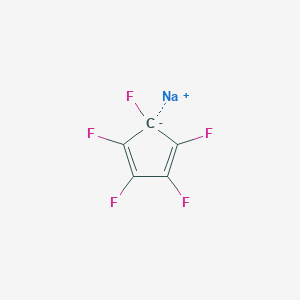
sodium;1,2,3,4,5-pentafluorocyclopenta-1,3-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium;1,2,3,4,5-pentafluorocyclopenta-1,3-diene is a unique organofluorine compound characterized by the presence of five fluorine atoms attached to a cyclopentadiene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sodium;1,2,3,4,5-pentafluorocyclopenta-1,3-diene typically involves the fluorination of cyclopentadiene. One common method is the direct fluorination of cyclopentadiene using elemental fluorine under controlled conditions. This reaction requires careful handling due to the highly reactive nature of fluorine gas.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes, often utilizing specialized equipment to ensure safety and efficiency. The use of sodium fluoride as a fluorinating agent in the presence of a suitable catalyst can also be employed to achieve high yields.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium;1,2,3,4,5-pentafluorocyclopenta-1,3-diene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Addition Reactions: The compound can participate in Diels-Alder reactions due to the presence of the conjugated diene system.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides or organometallic compounds can be used for substitution reactions.
Addition: Dienophiles like maleic anhydride can be used in Diels-Alder reactions.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while Diels-Alder reactions can produce cycloaddition products.
Applications De Recherche Scientifique
Sodium;1,2,3,4,5-pentafluorocyclopenta-1,3-diene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex fluorinated organic compounds.
Biology: Investigated for its potential use in bioactive molecules and pharmaceuticals.
Medicine: Explored for its potential in drug development due to its unique chemical properties.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism by which sodium;1,2,3,4,5-pentafluorocyclopenta-1,3-diene exerts its effects involves interactions with various molecular targets. The presence of fluorine atoms can enhance the compound’s reactivity and stability, allowing it to participate in a wide range of chemical reactions. The specific pathways and targets depend on the context of its application, such as in drug development or material science.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4,5-Pentafluorocyclopentadiene: Similar structure but without the sodium component.
Hexafluorocyclopentadiene: Contains six fluorine atoms, offering different reactivity and properties.
Tetrafluorocyclopentadiene: Contains four fluorine atoms, providing a basis for comparison in terms of reactivity and stability.
Uniqueness
Sodium;1,2,3,4,5-pentafluorocyclopenta-1,3-diene is unique due to the presence of both sodium and five fluorine atoms, which impart distinct chemical properties
Propriétés
Numéro CAS |
90605-69-9 |
|---|---|
Formule moléculaire |
C5F5Na |
Poids moléculaire |
178.03 g/mol |
Nom IUPAC |
sodium;1,2,3,4,5-pentafluorocyclopenta-1,3-diene |
InChI |
InChI=1S/C5F5.Na/c6-1-2(7)4(9)5(10)3(1)8;/q-1;+1 |
Clé InChI |
VYHYIGCBPRQELL-UHFFFAOYSA-N |
SMILES canonique |
[C-]1(C(=C(C(=C1F)F)F)F)F.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


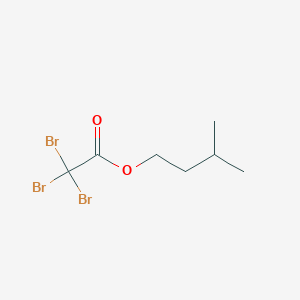
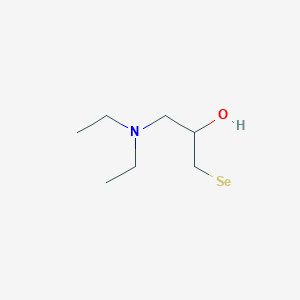
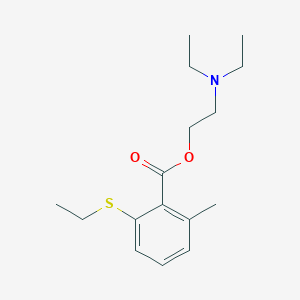
![2,5-Pyrrolidinedione, 1-[[[(triphenylmethyl)thio]acetyl]oxy]-](/img/structure/B14355997.png)
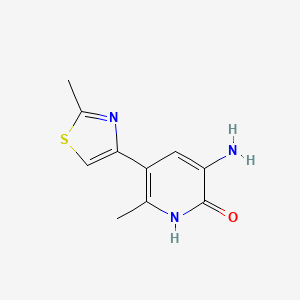

![5-[(Oxan-2-yl)methyl]oxolan-2-one](/img/structure/B14356007.png)
![[(4-Phenoxybutane-1-sulfonyl)methyl]benzene](/img/structure/B14356013.png)
![(8-Formyl-8-methyl-1,4-dithiaspiro[4.5]decan-7-yl)acetic acid](/img/structure/B14356032.png)
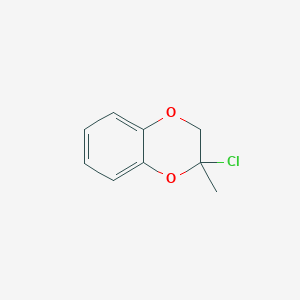
![2-{2-Hydroxy-4-[methyl(propyl)amino]benzoyl}benzoic acid](/img/structure/B14356051.png)

![N-[2-(4-Methylphenyl)-1-phenylethyl]acetamide](/img/structure/B14356059.png)
![[4-(2-Methylpropane-2-sulfinyl)butoxy]benzene](/img/structure/B14356064.png)
